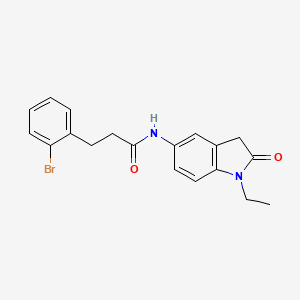![molecular formula C21H26N4O5S B2409703 4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine CAS No. 2380061-10-7](/img/structure/B2409703.png)
4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and a morpholine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine typically involves multiple steps. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common reagents used in these reactions include pyrimidine derivatives, piperidine, and morpholine, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine, piperidine, and morpholine derivatives, such as:
Cresol: An aromatic organic compound with phenolic properties.
4-Iodobenzoic acid: An isomer of iodobenzoic acid with distinct chemical properties.
Uniqueness
What sets 4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine apart is its unique combination of ring systems and functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-16-14-22-21(23-15-16)30-18-6-8-24(9-7-18)20(26)17-2-4-19(5-3-17)31(27,28)25-10-12-29-13-11-25/h2-5,14-15,18H,6-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOKFVCXVGSQPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)


![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)



![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2409633.png)




